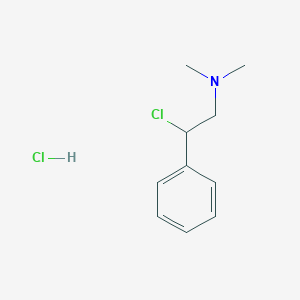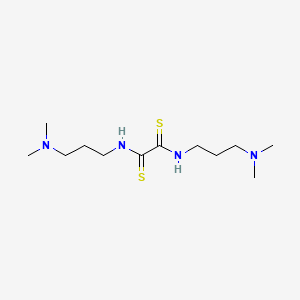![molecular formula C17H19ClN2O5S B12004023 4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide](/img/structure/B12004023.png)
4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a sulfamoylbenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 4-chloro-3-nitrobenzoic acid. This can be achieved through nitration of 4-chlorobenzoic acid.
Reduction and Sulfamoylation: The nitro group is then reduced to an amine, followed by sulfamoylation to introduce the sulfamoyl group.
Coupling Reaction: The final step involves coupling the intermediate with 1-(2,4-dimethoxyphenyl)ethylamine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group or the sulfamoyl group, leading to dechlorination or desulfonation.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its sulfamoyl group is particularly relevant in the study of sulfonamide-based enzyme inhibitors.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery, especially in targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can occur through competitive binding or allosteric modulation, depending on the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-aminobenzamide: Similar structure but with an amino group instead of a sulfamoyl group.
4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-methylbenzamide: Similar structure but with a methyl group instead of a sulfamoyl group.
Uniqueness
The presence of the sulfamoyl group in 4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased polarity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C17H19ClN2O5S |
|---|---|
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide |
InChI |
InChI=1S/C17H19ClN2O5S/c1-10(13-6-5-12(24-2)9-15(13)25-3)20-17(21)11-4-7-14(18)16(8-11)26(19,22)23/h4-10H,1-3H3,(H,20,21)(H2,19,22,23) |
Clé InChI |
VFDBJISGINGYEN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C(C=C1)OC)OC)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12003940.png)

![n-[(5-Chlorothiophen-2-yl)methyl]pyridin-2-amine](/img/structure/B12003947.png)
![N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12003950.png)

![N-[(E)-phenylmethylidene]-N-{4-[(4-{[(E)-phenylmethylidene]amino}phenyl)sulfanyl]phenyl}amine](/img/structure/B12003965.png)


![N'-[(E)-(4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003997.png)


![(16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B12004017.png)
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12004034.png)

